molecular formula C13H20N2O2 B2452392 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide CAS No. 2411242-51-6

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide

Katalognummer B2452392
CAS-Nummer: 2411242-51-6
Molekulargewicht: 236.315
InChI-Schlüssel: HMVNBQFCYSSTOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide, also known as BDA-410, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a vital protein that regulates cell growth, division, and survival. BDA-410 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer.

Wirkmechanismus

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide targets the PP2A protein, which is a critical regulator of cell growth and division. PP2A is involved in several cellular processes, including DNA replication, cell cycle progression, and apoptosis. This compound binds to the catalytic subunit of PP2A, inhibiting its activity and leading to the accumulation of phosphorylated proteins. This, in turn, triggers a cascade of events that ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis, this compound has been shown to inhibit cancer cell migration and invasion, suggesting that it may also have anti-metastatic properties. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing the efficacy of these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide is a potent inhibitor of PP2A, making it a useful tool for studying the role of this protein in cellular processes. However, this compound has some limitations in lab experiments. For example, it is a small molecule inhibitor, which means that it may have off-target effects. Additionally, this compound has poor solubility in water, which can make it challenging to work with in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective PP2A inhibitors. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer treatment.

Synthesemethoden

The synthesis of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide involves a multi-step process that starts with the reaction of N,N-dimethylcyclohexane-1-carboxamide with but-2-ynoyl chloride in the presence of a base. The resulting product is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Wissenschaftliche Forschungsanwendungen

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by inducing apoptosis, a type of programmed cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Eigenschaften

IUPAC Name

4-(but-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-12(16)14-11-8-6-10(7-9-11)13(17)15(2)3/h10-11H,6-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVNBQFCYSSTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.